REACTION_CXSMILES
|
S(=O)(=O)(O)O.N([O-])=O.[Na+].N[C:11]1[CH:12]=[CH:13][C:14]2[O:19][C:18]([CH2:22][F:23])([CH2:20][F:21])[CH:17]=[C:16]([C:24]#[N:25])[C:15]=2[CH:26]=1.[BrH:27].[Br-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].O.C(O)(=O)C>[Br:27][C:11]1[CH:12]=[CH:13][C:14]2[O:19][C:18]([CH2:22][F:23])([CH2:20][F:21])[CH:17]=[C:16]([C:24]#[N:25])[C:15]=2[CH:26]=1 |f:1.2,5.6,7.8.9,10.11.12.13.14.15.16|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=C(C(=CC(O2)(CF)CF)C#N)C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
cuprous bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
An organic layer was washed with an aqueous 2N hydrochloric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous 1N sodium hydroxide solution and dried
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified
|
Type
|
CUSTOM
|
Details
|
recrystallized by a mixed solvent of ethyl acetate and hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(=CC(O2)(CF)CF)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 690 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |